3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indolin-2-one core, a thiophene ring, and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It is known that indole derivatives have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of isatin with thiophene derivatives under acidic or basic conditions, followed by various functional group modifications . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Thiophene derivatives: Compounds with a thiophene ring, known for their diverse biological activities.
Isatin derivatives: Compounds derived from isatin, sharing structural similarities with the indolin-2-one core
Uniqueness
3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one is unique due to its combination of an indolin-2-one core with a thiophene ring and various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-hydroxy-5-methyl-3-(2-oxo-2-thiophen-3-ylethyl)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-9-2-3-12-11(6-9)15(19,14(18)16-12)7-13(17)10-4-5-20-8-10/h2-6,8,19H,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQTYMSCTAKJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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